molecular formula C17H18O3 B14015109 Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate CAS No. 5448-41-9

Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate

Cat. No.: B14015109
CAS No.: 5448-41-9
M. Wt: 270.32 g/mol
InChI Key: QUSZWDXQDDGIMZ-UHFFFAOYSA-N
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Description

Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylpropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate typically involves the esterification of 3-(4-methoxyphenyl)-2-phenylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 3-(4-hydroxyphenyl)-2-phenylpropanoate.

    Reduction: The ester group can be reduced to an alcohol, yielding 3-(4-methoxyphenyl)-2-phenylpropanol.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products Formed

    Oxidation: 3-(4-hydroxyphenyl)-2-phenylpropanoate

    Reduction: 3-(4-methoxyphenyl)-2-phenylpropanol

    Substitution: Various halogenated or alkylated derivatives

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism by which Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)-2-phenylpropanoate: Similar structure but with a hydroxyl group instead of a methoxy group.

    Methyl 3-(4-chlorophenyl)-2-phenylpropanoate: Similar structure but with a chlorine atom instead of a methoxy group.

    Methyl 3-(4-methylphenyl)-2-phenylpropanoate: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate is unique due to the presence of the methoxy group, which imparts specific chemical and physical properties to the compound. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it distinct from its analogs.

Biological Activity

Methyl 3-(4-methoxyphenyl)-2-phenylpropanoate is an organic compound that has garnered interest due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derivative characterized by a methoxy group on the phenyl ring. Its structure can be represented as follows:

C17H18O3\text{C}_{17}\text{H}_{18}\text{O}_3

This compound's lipophilicity, influenced by the methoxy substitution, enhances its permeability through biological membranes, potentially affecting its bioactivity.

The biological activity of this compound is primarily linked to its interaction with specific enzymes and cellular pathways. Research indicates that similar compounds exhibit interactions with:

  • Lipases : Compounds structurally related to this compound have shown to target lipase enzymes, facilitating hydrolytic reactions that can lead to the production of biologically active metabolites.
  • Histone Deacetylases (HDACs) : Some derivatives have demonstrated inhibitory activity against HDACs, which are crucial in regulating gene expression and are often implicated in cancer biology .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its analogs. For instance:

  • Cell Viability Assays : In vitro studies using various cancer cell lines (e.g., HCT-116, HeLa) revealed that certain derivatives exhibited significant antiproliferative effects, with IC50 values indicating effective cytotoxicity against tumor cells while sparing normal cells .
  • Mechanism Exploration : The mechanism of action appears to involve modulation of the MAPK/ERK signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar esters have shown effectiveness against various bacterial strains, suggesting a broader application in combating infections .

Case Studies and Research Findings

  • Antiproliferative Effects : A study synthesized a series of methyl esters related to this compound and assessed their effects on cancer cell lines. Results indicated that several compounds significantly inhibited cell proliferation through apoptosis induction mechanisms .
  • Enzymatic Interaction Studies : Research focusing on the interaction of this compound with lipases demonstrated that it serves as a substrate for enzymatic hydrolysis, leading to the formation of active metabolites that may further exert biological effects.

Data Tables

Compound NameBiological ActivityIC50 (µM)Target
This compoundAnticancer11 - 0.69HCT-116
Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoateAnticancer0.81HeLa
Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylateLipase InhibitorN/ASerratia marcescens

Properties

IUPAC Name

methyl 3-(4-methoxyphenyl)-2-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-10-8-13(9-11-15)12-16(17(18)20-2)14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSZWDXQDDGIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(C2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10280699
Record name methyl 3-(4-methoxyphenyl)-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5448-41-9
Record name NSC17951
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17951
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 3-(4-methoxyphenyl)-2-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10280699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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